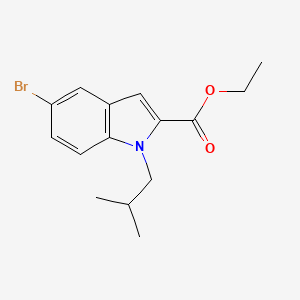

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 5-bromo-1-(2-methylpropyl)indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO2/c1-4-19-15(18)14-8-11-7-12(16)5-6-13(11)17(14)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZELWWCSBYLXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CC(C)C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 5-Bromoindole-2-carboxylic Acid Ethyl Ester

This intermediate is a key precursor for the target compound.

Esterification:

Starting from 5-bromoindole-2-carboxylic acid, esterification is performed using ethanol in the presence of concentrated sulfuric acid as a catalyst at 80 °C for 2 hours, yielding the ethyl ester with good efficiency (~82-85%).Bromination (if starting from indole-2-carboxylic acid ethyl ester):

Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature for 4 hours, providing the 5-bromo derivative in high yield (~85%).

N-Alkylation to Introduce the Isobutyl Group at N-1

- Alkylation Reaction:

The N-1 position of the 5-bromoindole-2-carboxylic acid ethyl ester is alkylated with isobutyl halides (e.g., isobutyl bromide or chloride) under basic conditions.

Alternative Routes and Notes

Hydrolysis and Re-esterification:

In some protocols, the ethyl ester is first hydrolyzed to the acid using sodium hydroxide in methanol/water under reflux, followed by acidification and re-esterification to improve purity or modify the ester group.Use of Protective Groups:

For complex substitutions, protective groups may be employed on the indole nitrogen or carboxyl group to prevent side reactions during bromination or alkylation steps.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 5-Bromoindole-2-carboxylic acid + EtOH + H2SO4 | 80 °C | 2 h | 82-85 | Acid-catalyzed esterification |

| Bromination | N-Bromosuccinimide (NBS), DMF | Room temp | 4 h | ~85 | Selective bromination at 5-position |

| N-Alkylation | Isobutyl bromide + NaH, DMF | 0 °C to RT | 1-4 h | High | Alkylation at N-1 position |

| Hydrolysis (optional) | NaOH, MeOH/H2O | Reflux (80 °C) | 0.5-2 h | 91 (acid) | For conversion of ester to acid |

| Acidification | HCl, MeOH/H2O | 40 °C | - | - | To precipitate acid from hydrolysis mix |

Research Findings and Optimization Notes

The electron-withdrawing effect of the carboxyl group at C2 facilitates selective bromination at the 5-position using NBS, minimizing polybromination.

The N-alkylation step is highly dependent on the base and solvent choice; sodium hydride in DMF provides clean conversion with minimal side reactions.

Ester hydrolysis under basic conditions proceeds efficiently with sodium hydroxide in methanol/water mixtures, and acidification to pH 3-4 ensures good precipitation of the acid with high purity (>96% by HPLC).

Alternative synthetic routes involving palladium-catalyzed Buchwald–Hartwig amination have been explored for related indole derivatives but are less common for simple alkylation such as isobutyl substitution.

Análisis De Reacciones Químicas

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chemistry : The compound serves as a reactant in the synthesis of various biologically active molecules. It has been utilized to create inhibitors of enzymes such as matrix metalloproteinase-13 (MMP-13) and indoleamine 2,3-dioxygenase, which are crucial in cancer progression and immune response modulation.

Biology : In biological research, 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is studied for its antiviral and anticancer properties. It has shown promise in inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a target for cancer therapy due to its role in angiogenesis.

Medicine : The compound has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, making it a candidate for anticancer drug development. Its ability to induce apoptosis in cancer cells through modulation of cell signaling pathways further emphasizes its therapeutic potential .

The primary biological actions of this compound include:

- Inhibition of VEGFR-2 : Demonstrated significant inhibition of VEGFR-2 activity in vitro, correlating with reduced angiogenic activity in tumor models.

- Anticancer Properties : Induces apoptosis in specific cancer cell lines by downregulating genes associated with growth and survival, showcasing potent anticancer activity with IC50 values indicating effectiveness at low concentrations .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

| Study Focus | Findings |

|---|---|

| VEGFR-2 Inhibition | Significant inhibition of VEGFR-2 activity in vitro, correlating with reduced angiogenic activity in tumor models. |

| Anticancer Activity | Induced apoptosis in specific cancer cell lines through modulation of survival pathways; IC50 values suggest potent activity. |

| Metabolic Pathways | Investigated interactions with metabolic enzymes; potential effects on metabolic flux within cells were noted. |

Example Study

In a laboratory evaluation, this compound was tested against various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an effective anticancer agent.

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation . The compound’s effects are mediated through pathways involving cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

Key Observations :

- Bromine Position : Shifting bromine from the 5- to 6-position (e.g., methyl 6-bromo-1H-indole-2-carboxylate) reduces similarity scores (0.90 vs. 0.89) and alters electronic properties, impacting reactivity in cross-coupling reactions .

Research Findings and Limitations

- Thermal Stability : The target compound’s isobutyl group improves thermal stability compared to smaller analogs, as evidenced by residual DMF removal at 90°C without decomposition .

- Synthetic Challenges : Bulky substituents (e.g., isobutyl) reduce reaction yields (46–50% in –3) due to steric hindrance during alkylation or cycloaddition steps .

- Patent Relevance : Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is prioritized in drug discovery pipelines, suggesting methyl groups offer a balance between activity and synthetic feasibility .

Actividad Biológica

5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester is a notable derivative of indole, a compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₅H₁₈BrNO₂

- Molecular Weight : Approximately 324.23 g/mol

- Functional Groups : Bromine at the 5-position, isobutyl group at the 1-position, and an ethyl ester at the 2-position.

Biological Activity Overview

This compound exhibits significant biological activities, particularly in the fields of oncology and vascular biology. Its primary biological actions include:

- Inhibition of VEGFR-2 : The compound has been shown to inhibit the activity of the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

- Anticancer Properties : By modulating cell signaling pathways related to cell proliferation and survival, this compound can induce apoptosis in various cancer cell lines. It downregulates genes associated with growth and survival, making it a candidate for further investigation in cancer treatments.

The biological effects of this compound are primarily mediated through:

- Binding Interactions : The compound binds to VEGFR-2, inhibiting its kinase activity. This prevents downstream signaling that promotes angiogenesis, effectively starving tumors of necessary blood supply.

- Cell Signaling Modulation : It influences several signaling pathways involved in cellular growth and apoptosis. For instance, it can alter the expression of genes that regulate cell cycle progression and programmed cell death.

- Chemical Reactions : The compound undergoes various chemical transformations, including oxidation and reduction, which can yield different biologically active metabolites that may also contribute to its overall efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

| Study Focus | Findings |

|---|---|

| VEGFR-2 Inhibition | Demonstrated significant inhibition of VEGFR-2 activity in vitro, correlating with reduced angiogenic activity in tumor models. |

| Anticancer Activity | Induced apoptosis in specific cancer cell lines through modulation of survival pathways; IC50 values suggest potent activity. |

| Metabolic Pathways | Investigated interactions with metabolic enzymes; potential effects on metabolic flux within cells were noted. |

Example Study

In a laboratory setting, a study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an effective anticancer agent.

Q & A

Q. What are the key structural characteristics of 5-Bromo-1-isobutyl-1H-indole-2-carboxylic acid ethyl ester, and how are they confirmed experimentally?

The compound features a bromine substituent at the 5-position of the indole ring, an isobutyl group at the 1-position, and an ethyl ester at the 2-carboxylic acid position. Its empirical formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol . Structural confirmation typically involves X-ray crystallography (e.g., SHELXL refinement ), NMR spectroscopy (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For crystallographic analysis, single-crystal diffraction data collected at 293 K with SHELX software can resolve bond lengths and angles, as demonstrated in analogous brominated indole derivatives .

Q. What synthetic methodologies are commonly used to prepare this compound?

A multi-step synthesis is typical. For example, starting from 5-bromoindole-2-carboxylic acid, the isobutyl group can be introduced via alkylation under basic conditions (e.g., NaH/DMF). Subsequent esterification with ethanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide) yields the ethyl ester. A similar approach is described for related indole-3-carboxylates, where refluxing with sodium acetate in acetic acid facilitates functionalization . Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific GHS hazard data are unavailable, general precautions include:

- Avoiding inhalation or skin contact using nitrile gloves and lab coats.

- Working in a fume hood to ensure adequate ventilation.

- Storing the compound in a sealed container at 2–8°C to prevent degradation . In case of exposure, immediate rinsing with water (15+ minutes for eyes/skin) and medical consultation are advised .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of this compound?

Yield optimization requires:

- Catalyst screening : Tetrabutyl ammonium bromide (TBAB) enhances alkylation efficiency in phase-transfer reactions .

- Temperature control : Refluxing acetic acid (110–120°C) promotes complete reaction in esterification steps .

- Purification strategies : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC can isolate high-purity product, as seen in analogous indole derivatives .

Q. Which analytical techniques are most effective for resolving structural ambiguities or purity issues?

- X-ray crystallography : SHELXL refines crystallographic data to resolve atomic positions, even for twinned crystals or high-resolution macromolecular datasets .

- GC-MS : Quantifies ethyl ester content and detects byproducts, as demonstrated in fatty acid ethyl ester analyses .

- HPLC-DAD/MS : Validates purity (>95%) and identifies trace impurities using C18 columns and acetonitrile/water gradients .

Q. How can crystallographic data analysis address discrepancies in molecular geometry or hydrogen bonding patterns?

SHELX software suites (e.g., SHELXD for phasing, SHELXL for refinement) enable robust handling of:

- Disorder modeling : For flexible isobutyl or ester groups, partial occupancy refinement resolves electron density ambiguities .

- Hydrogen bonding networks : Distance-angle restraints (DFIX commands) improve accuracy in hydrogen placement, critical for understanding intermolecular interactions .

Q. What mechanistic insights guide the troubleshooting of low reactivity in esterification or alkylation steps?

- Steric hindrance : The isobutyl group at the 1-position may slow alkylation; using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity .

- Acid catalysis : Sulfuric acid protonates the carboxylic acid, facilitating ethanol nucleophilic attack in esterification. Alternative methods (e.g., Steglich esterification with DCC/DMAP) reduce side reactions .

- Reaction monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation, allowing real-time adjustment of reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.